

# 3-(4-Iodophenyl)propanoic acid molecular weight and formula C<sub>9</sub>H<sub>9</sub>IO<sub>2</sub>

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## Compound of Interest

Compound Name: 3-(4-Iodophenyl)propanoic acid

Cat. No.: B167435

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## An In-depth Technical Guide to 3-(4-Iodophenyl)propanoic Acid

This technical guide provides a comprehensive overview of **3-(4-Iodophenyl)propanoic acid** (C<sub>9</sub>H<sub>9</sub>IO<sub>2</sub>), tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and discusses its biological context as an arylpropionic acid derivative.

## Physicochemical Properties

**3-(4-Iodophenyl)propanoic acid** is a member of the iodinated aromatic compounds class. Its key quantitative data are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> IO <sub>2</sub>	N/A
Molecular Weight	276.07 g/mol	
CAS Number	1643-29-4	[1]
Melting Point	140-142°C	[1]
Boiling Point	335.4 ± 17.0°C at 760 mmHg	[1]
Density	1.8 ± 0.1 g/cm <sup>3</sup>	[1]

## Experimental Protocols & Workflows

Detailed methodologies for the synthesis of **3-(4-Iodophenyl)propanoic acid** and its use as a precursor in subsequent chemical reactions are outlined below.

### Synthesis of 3-(4-Iodophenyl)propanoic Acid

This protocol describes the iodination of 3-phenylpropionic acid to yield the target compound.

[1]

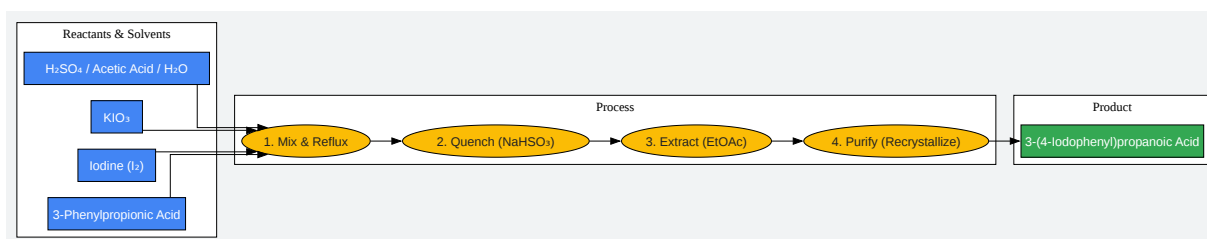
Materials:

- 3-phenylpropionic acid (3.00g, 20.0mmol)
- Iodine (I<sub>2</sub>) (2.80g, 11.0mmol total)
- Potassium iodate (KIO<sub>3</sub>) (0.98g, 4.6mmol)
- Purified water (12.5ml)
- Concentrated sulfuric acid (1.25ml)
- Glacial acetic acid (50ml total)
- 1M Sodium bisulfite (NaHSO<sub>3</sub>) solution
- Ethyl acetate
- Saturated brine
- Magnesium sulfate (MgSO<sub>4</sub>)
- Petroleum ether

Procedure:

- Combine purified water (12.5ml), concentrated sulfuric acid (1.25ml), and glacial acetic acid (25ml) in a 250ml three-neck flask and stir.

- Add 3-phenylpropionic acid (3.00g), iodine (1.40g), and KIO<sub>3</sub> (0.98g) to the mixture.
- Heat the reaction mixture to reflux.
- Slowly add a solution of iodine (1.40g) in acetic acid (25mL).
- Continue reflux for 3 hours, observing a color change from purple to orange.
- Cool the reaction to room temperature and quench with 1mol/L NaHSO<sub>3</sub> solution.
- Add water and extract the product with ethyl acetate.
- Combine the organic phases, wash with saturated brine, and dry with MgSO<sub>4</sub>.
- Concentrate the solution under vacuum to obtain the crude product.
- Recrystallize the crude product from petroleum ether to yield pure white crystals of **3-(4-Iodophenyl)propanoic acid**.



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*Synthesis workflow for 3-(4-Iodophenyl)propanoic acid.*

## Use in Subsequent Reactions

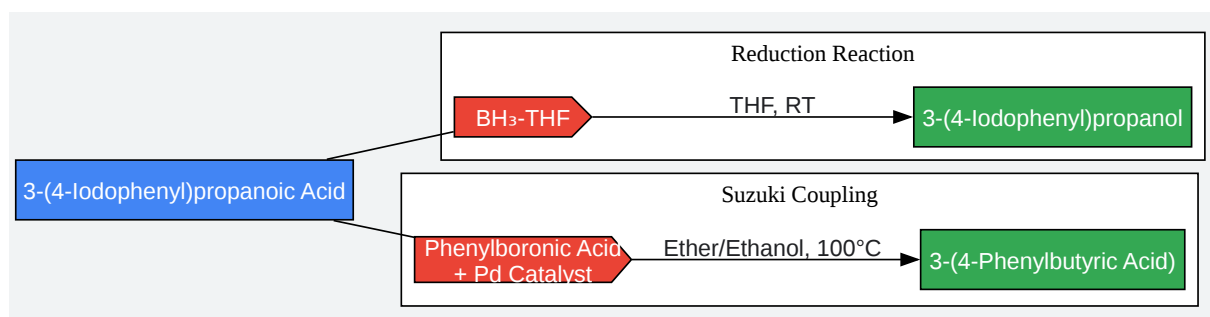
**3-(4-Iodophenyl)propanoic acid** serves as a versatile intermediate. The following protocols detail its conversion into other valuable compounds.[1]

### 1. Preparation of 3-(4-Iodophenyl)propanol (Reduction)

- Procedure: Add **3-(4-Iodophenyl)propanoic acid** (2g, 7.25mmol) to 20ml of tetrahydrofuran (THF). Slowly add 15ml of borane-tetrahydrofuran complex (1.0M solution) over 20 minutes. Stir at room temperature for 3 hours. Quench the reaction with methanol and water, then extract the product with ethyl acetate.[1]

### 2. Preparation of 3-(4-Phenylbutyric Acid) (Suzuki Coupling)

- Procedure: To a solution of **3-(4-Iodophenyl)propanoic acid** (200mg, 0.72mmol) in 5mL of diethyl ether-ethanol (1:1), add phenylboronic acid (177mg, 1.45mmol), triphenylphosphine palladium catalyst (20mg), and saturated sodium bicarbonate solution (1.45mL, 1.45mmol). Heat the mixture to 100°C and react overnight. Cool, filter, and concentrate the mixture. Purify the residue via preparative RPHPLC.[1]



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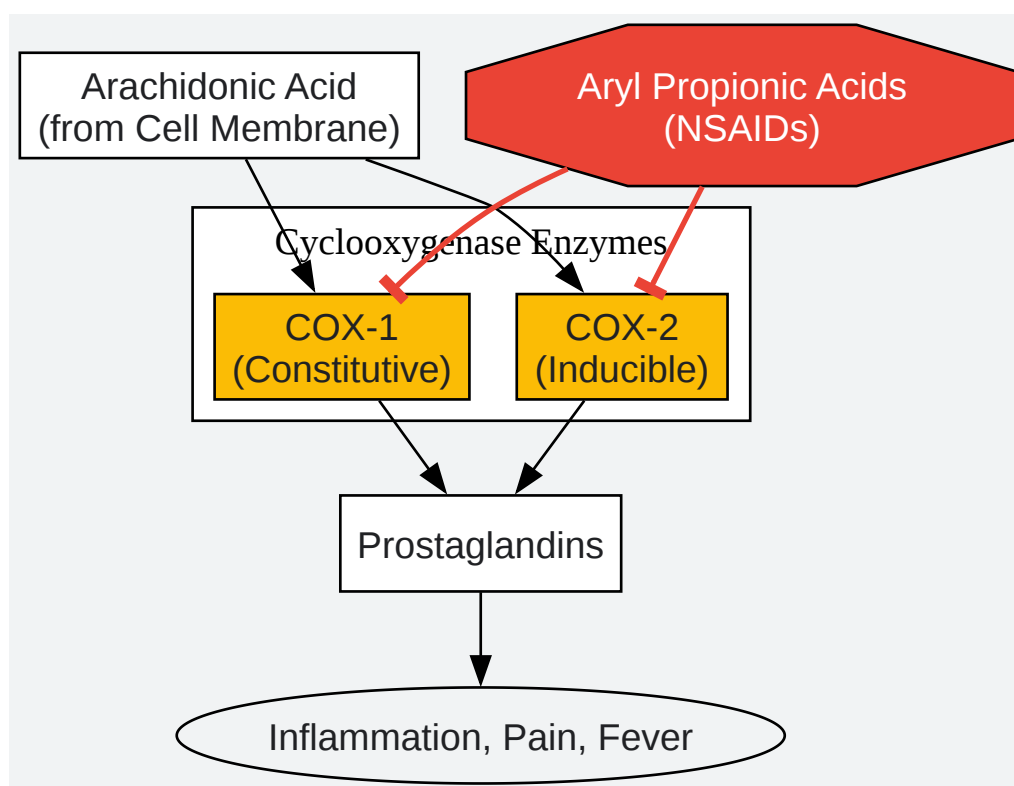
*Reaction pathways using the title compound as a precursor.*

## Biological Context and Potential Mechanisms of Action

While direct signaling pathway studies for **3-(4-Iodophenyl)propanoic acid** are not extensively documented, its structural class—arylpropionic acid derivatives—is well-known in pharmacology.

### Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Many arylpropionic acid derivatives function as Non-Steroidal Anti-inflammatory Drugs (NSAIDs), with ibuprofen being a prominent example.[2] The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking these enzymes, arylpropionic acids can exert anti-inflammatory, analgesic, and antipyretic effects.[2]



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*General mechanism of action for NSAIDs like arylpropionic acids.*

## Other Potential Applications

Research into structurally related propanoic acid derivatives has revealed a wide range of biological activities, suggesting potential avenues for future investigation of **3-(4-Iodophenyl)propanoic acid**.

- **Anticancer Activity:** Certain functionalized propanoic acid derivatives have demonstrated antiproliferative effects against cancer cell lines, such as human lung adenocarcinoma cells. [\[3\]](#)[\[4\]](#)
- **Antimicrobial Properties:** Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[\[5\]](#)
- **GPR40 Agonism:** A series of 3-substituted 3-(4-aryloxyaryl)-propanoic acids have been identified as agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment.[\[6\]](#)
- **PPAR Gamma Agonism:** A phenylpropanoic acid derivative has been studied as a partial PPAR gamma agonist with antidiabetic potential.[\[7\]](#)

These findings highlight the therapeutic potential of the propanoic acid scaffold and suggest that **3-(4-Iodophenyl)propanoic acid** could be a valuable compound for screening and development in various disease areas.

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